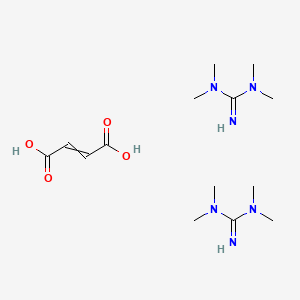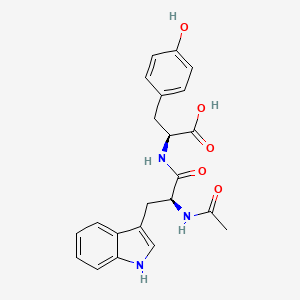
1H-1,5-Benzodiazepine, 2-(3,4-dichlorophenyl)-2,3-dihydro-4-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-1,5-Benzodiazepine, 2-(3,4-dichlorophenyl)-2,3-dihydro-4-phenyl- is a chemical compound belonging to the benzodiazepine family. Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other conditions. This particular compound is characterized by the presence of a 3,4-dichlorophenyl group and a phenyl group, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-1,5-Benzodiazepine, 2-(3,4-dichlorophenyl)-2,3-dihydro-4-phenyl- typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-dichloroaniline with benzaldehyde in the presence of a catalyst such as acetic acid. The reaction is carried out under reflux conditions, leading to the formation of the desired benzodiazepine compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of ultrasound irradiation, can be employed to minimize environmental impact and improve efficiency .
Análisis De Reacciones Químicas
Types of Reactions
1H-1,5-Benzodiazepine, 2-(3,4-dichlorophenyl)-2,3-dihydro-4-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenation can be achieved using reagents like chlorine or bromine under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzodiazepine oxides, while reduction can produce dihydrobenzodiazepines.
Aplicaciones Científicas De Investigación
1H-1,5-Benzodiazepine, 2-(3,4-dichlorophenyl)-2,3-dihydro-4-phenyl- has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex benzodiazepine derivatives.
Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic effects in treating anxiety, insomnia, and other conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1H-1,5-Benzodiazepine, 2-(3,4-dichlorophenyl)-2,3-dihydro-4-phenyl- involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to the GABA receptor, the compound enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and muscle relaxant effects. This interaction is mediated through specific binding sites on the receptor, which modulate its activity and downstream signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
1H-1,5-Benzodiazepine, 2,4-dimethyl-: Similar structure but with methyl groups instead of phenyl groups.
1H-1,5-Benzodiazepine, 2,3-dihydro-2-phenyl-: Lacks the 3,4-dichlorophenyl group.
1H-1,5-Benzodiazepine, 2,3-dihydro-4-phenyl-: Similar but without the dichlorophenyl group.
Uniqueness
The presence of the 3,4-dichlorophenyl group in 1H-1,5-Benzodiazepine, 2-(3,4-dichlorophenyl)-2,3-dihydro-4-phenyl- imparts unique chemical properties, such as increased lipophilicity and altered binding affinity to the GABA receptor. These characteristics can influence the compound’s pharmacokinetic and pharmacodynamic profiles, making it distinct from other benzodiazepine derivatives .
Propiedades
Número CAS |
905726-85-4 |
|---|---|
Fórmula molecular |
C21H16Cl2N2 |
Peso molecular |
367.3 g/mol |
Nombre IUPAC |
2-(3,4-dichlorophenyl)-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepine |
InChI |
InChI=1S/C21H16Cl2N2/c22-16-11-10-15(12-17(16)23)21-13-20(14-6-2-1-3-7-14)24-18-8-4-5-9-19(18)25-21/h1-12,21,25H,13H2 |
Clave InChI |
YGMIJXRYPJWQLC-UHFFFAOYSA-N |
SMILES canónico |
C1C(NC2=CC=CC=C2N=C1C3=CC=CC=C3)C4=CC(=C(C=C4)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(4-Fluoro-3-methylphenyl)-3-methyl-3-azabicyclo[3.1.0]hexane](/img/structure/B14187122.png)

![2-{(E)-[(2-Hydroxypropyl)imino]methyl}-4-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14187147.png)

![2,2-Dimethyl-N-[3-(trimethoxysilyl)propyl]propanamide](/img/structure/B14187151.png)

![tert-Butyl(dimethyl)[1-(methylsulfanyl)dec-1-en-1-yl]silane](/img/structure/B14187160.png)

![4-[(2-Amino-5-nitrophenyl)ethynyl]benzene-1-thiol](/img/structure/B14187174.png)




